![molecular formula C20H24N2O6S B367118 (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 333757-12-3](/img/structure/B367118.png)
(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a compound with the empirical formula C17H18N2O3S and a molecular weight of 330.40 . It is related to a class of compounds that inhibit the enzymatic activity of AKR1C3, an enzyme that plays an important role in androgen, progesterone, and estrogen metabolism/activation/deactivation .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylsulfonyl group attached to a piperazine ring, which is further attached to a methanone group with three methoxy groups on the phenyl ring .
Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.
Mechanism of Action
Target of Action
The primary target of (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD5) . This enzyme plays a crucial role in the metabolism/activation/deactivation of androgen, progesterone, and estrogen steroid hormones .
Mode of Action
The compound inhibits the enzymatic activity of AKR1C3 . By doing so, it interferes with the reduction of the aldehyde/keto group in steroid hormones to the corresponding alcohol . This disruption in the normal function of AKR1C3 alters the balance of steroid hormones in the body.
Biochemical Pathways
The inhibition of AKR1C3 affects the steroid hormone biosynthesis pathway . This pathway is responsible for the production of androgens, estrogens, and progestogens, which are vital for various biological functions including reproductive physiology. The disruption of this pathway can have downstream effects on these biological functions.
Result of Action
The inhibition of AKR1C3 by this compound can lead to a decrease in the production of certain steroid hormones . This can result in molecular and cellular effects that may be beneficial for the treatment or prophylaxis of disorders, particularly gynecological disorders, hyperproliferative disorders, metabolic disorders, or inflammatory disorders .
properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-13-15(14-18(27-2)19(17)28-3)20(23)21-9-11-22(12-10-21)29(24,25)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBIZFAFMJRBHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.